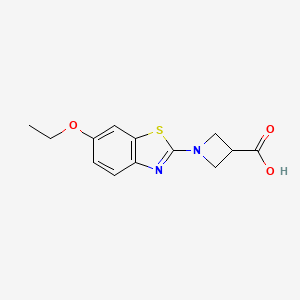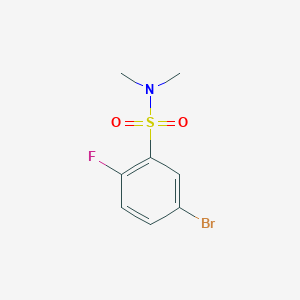
2-(环戊基氨基)-1,3-噻唑-4-羧酸
描述
“2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid” is a compound that contains several functional groups. The cyclopentylamino group is a secondary amine attached to a cyclopentane ring . The thiazole is a heterocyclic compound containing sulfur and nitrogen . The carboxylic acid group contains a carbonyl (C=O) and a hydroxyl (O-H) group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the cyclopentylamino group, and the carboxylic acid group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the functional groups present . The amine could participate in reactions such as acylation or alkylation, the thiazole ring might undergo electrophilic substitution, and the carboxylic acid could be involved in esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the polar carboxylic acid and amine groups could enhance solubility in polar solvents, while the cyclic structures could contribute to stability and rigidity .科学研究应用
Synthesis of Pyridopyrimidine Derivatives
Pyridopyrimidines are a class of compounds that have shown significant therapeutic potential. The compound “2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid” can be used as a precursor in the synthesis of various pyridopyrimidine derivatives. These derivatives have been studied for their biological activities and are present in drugs that have been approved for therapeutic use .
Development of Anti-Cancer Agents
The structural motif of thiazole is often found in molecules with anti-cancer properties. As such, “2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid” may serve as a key intermediate in the development of new anti-cancer agents. Its modification and incorporation into larger, biologically active molecules could lead to the discovery of novel treatments for various types of cancer .
Antibacterial Applications
Thiazole derivatives have been explored for their antibacterial properties. The cyclopentylamino group attached to the thiazole ring in “2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid” could potentially enhance the compound’s ability to interact with bacterial enzymes or receptors, leading to the development of new antibiotics .
Glycation Inhibition
Glycation is a process that can lead to the development of various chronic diseases. “2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid” may have applications in the study of glycation processes, particularly in the inhibition of protein glycation, which is a significant factor in diabetes and other age-related diseases .
Neuroprotective Therapies
The thiazole ring is a common feature in molecules with neuroprotective effects. Research into “2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid” could uncover its potential use in the treatment of neurodegenerative diseases by protecting neurons from damage or death .
Drug Discovery and Design
Due to its unique structure, “2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid” can be a valuable scaffold in drug discovery and design. It can be used to create libraries of compounds for high-throughput screening against various biological targets, aiding in the identification of new drug candidates .
作用机制
属性
IUPAC Name |
2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-8(13)7-5-14-9(11-7)10-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPOJMUZHLUQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



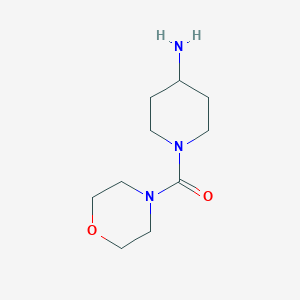
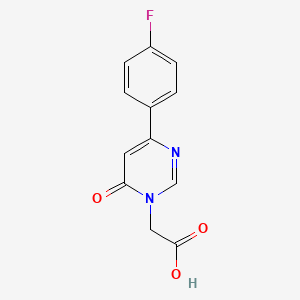


![8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1440540.png)

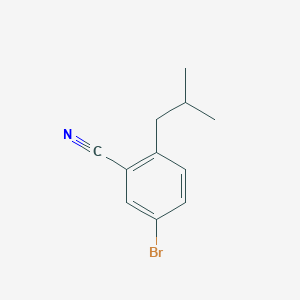
![2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol](/img/structure/B1440547.png)

![9-Benzyl-6,9-diazaspiro[4.5]decane](/img/structure/B1440549.png)
![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1440551.png)
